Leu-Ile, a dipeptide composed of the amino acids Leucine (Leu) and Isoleucine (Ile), has emerged as a subject of substantial interest in scientific research. It's recognized as an analog of a dipeptide-like structure of Tacrolimus (FK506) []. While Tacrolimus exhibits potent immunosuppressive properties, Leu-Ile lacks this immunosuppressive activity [, ]. This distinction is particularly significant as it allows for the exploration of Leu-Ile's therapeutic potential in contexts where immunosuppression is undesirable. Its transmembrane mobility has been demonstrated in cultured neurons, highlighting its ability to cross cell membranes [].
The synthesis of Leu-Ile can be achieved through various peptide synthesis methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. A specific method using triphenylphosphine and 2,2′-dithiodipyridine-1,1′-dioxide was reported to yield favorable results in both solution and solid-phase synthesis, minimizing racemization [].
Leu-Ile comprises two hydrophobic amino acids, Leucine and Isoleucine, linked by a peptide bond. Detailed molecular structure analysis, including data on bond lengths, bond angles, and dihedral angles, can be obtained through techniques like X-ray crystallography and NMR spectroscopy. Studies suggest that the hydrophobic center formed by Leu-Ile plays a critical role in its interactions with other molecules [].
Leu-Ile's mechanism of action involves binding to specific proteins, triggering downstream signaling pathways. Research has identified Heat Shock Cognate Protein 70 (Hsc70) as a protein that binds specifically to Leu-Ile []. Furthermore, Leu-Ile has been shown to stimulate Akt phosphorylation, a key step in a signaling pathway leading to increased expression of Glial Cell Line-Derived Neurotrophic Factor (GDNF) []. This activation of the Hsp90/Akt/CREB signaling pathway is crucial to Leu-Ile's therapeutic potential [].
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6